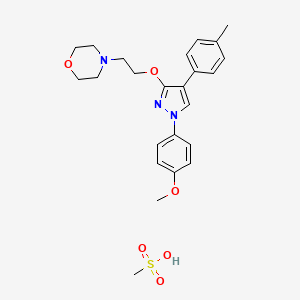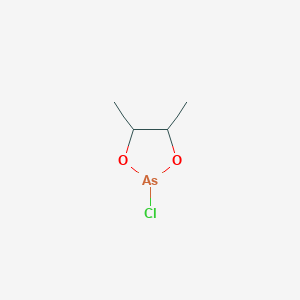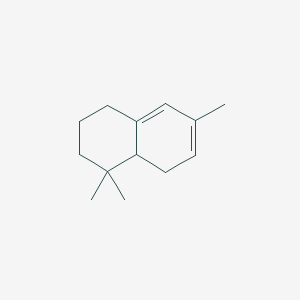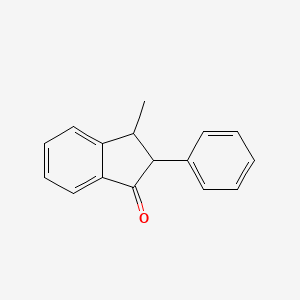![molecular formula C8H9ClO2 B14519108 4-Chloro-1-oxaspiro[4.4]non-3-en-2-one CAS No. 63025-17-2](/img/structure/B14519108.png)
4-Chloro-1-oxaspiro[4.4]non-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-1-oxaspiro[4.4]non-3-en-2-one is a chemical compound known for its unique spirocyclic structure. This compound is a derivative of tetronic acids and has been studied for its various applications in the fields of chemistry, biology, and industry. Its structure consists of a spiro-connected oxaspiro ring system, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-oxaspiro[4.4]non-3-en-2-one typically involves the reaction of mesitylacetic acid with ethyl 1-hydroxycyclopentanecarboxylate. The reaction is carried out in the presence of potassium t-butoxide in t-butyl alcohol, followed by acidification with hydrochloric acid to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis route mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-oxaspiro[4.4]non-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-Chloro-1-oxaspiro[4.4]non-3-en-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound has been studied for its potential biological activity, including its use as a pesticide.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 4-Chloro-1-oxaspiro[4.4]non-3-en-2-one involves its interaction with specific molecular targets. In the case of its use as a pesticide, the compound acts as a lipid synthesis inhibitor, affecting the growth and development of pests. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Spiromesifen: A spirocyclic tetronic acid pesticide with similar structural features.
Spirodiclofen: Another tetronic acid derivative used as a pesticide.
Spirotetramat: A related compound with insecticidal properties .
Uniqueness
4-Chloro-1-oxaspiro[4.4]non-3-en-2-one is unique due to its specific spirocyclic structure and the presence of a chlorine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
63025-17-2 |
|---|---|
Molecular Formula |
C8H9ClO2 |
Molecular Weight |
172.61 g/mol |
IUPAC Name |
4-chloro-1-oxaspiro[4.4]non-3-en-2-one |
InChI |
InChI=1S/C8H9ClO2/c9-6-5-7(10)11-8(6)3-1-2-4-8/h5H,1-4H2 |
InChI Key |
SFEOUVWCJADQAK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)C(=CC(=O)O2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chloro-3,3-dimethyl-1-oxa-4-azaspiro[4.5]decane](/img/structure/B14519031.png)

![2-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]benzoic acid](/img/structure/B14519055.png)

![1,1,2-Trichloro-4-({2-[(3,4,4-trichlorobut-3-en-1-yn-1-yl)sulfanyl]ethyl}sulfanyl)but-1-en-3-yne](/img/structure/B14519061.png)

![2,3,6-Trimethyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14519068.png)
![4-[1,2-Dibromo-2-(4-undecylphenyl)ethyl]benzonitrile](/img/structure/B14519070.png)
![3-[(Dimethylamino)methylidene]-5-methyloxolan-2-one](/img/structure/B14519075.png)




